3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine
Description
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine is a partially saturated naphthyridine derivative featuring a methoxy group at the 3-position.
Properties
IUPAC Name |
3-methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-7-2-3-10-6-9(7)11-5-8/h4-5,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLKUAYDCBKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine typically involves the catalytic reduction of 1,7-naphthyridine. This process can be carried out using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired 3-methoxy derivative can be obtained by further functionalization of the tetrahydro-naphthyridine core.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on charcoal are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Pharmaceutical Development
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating neurological disorders and other medical conditions. For instance:
- Neurological Disorders : Compounds derived from this naphthyridine scaffold have been investigated for their efficacy in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
- Antimicrobial Activity : Research indicates that derivatives of naphthyridine exhibit significant antibacterial activity against resistant strains of bacteria. For example, certain derivatives have been found to outperform standard antibiotics like ciprofloxacin against various pathogens .
Biological Research
In biological research, this compound is utilized to study enzyme mechanisms and receptor interactions:
- Enzyme Studies : It has been used to investigate the mechanisms of action of specific enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of targeted therapies for metabolic disorders .
- Receptor Modulation : The compound's ability to interact with various receptors makes it a valuable tool in pharmacological studies aimed at understanding drug-receptor dynamics .
Material Science
The unique structural properties of this compound make it a candidate for advanced materials:
- Polymer Development : Researchers are exploring its potential in creating novel polymers and coatings that exhibit enhanced mechanical and thermal properties. This could lead to applications in electronics and protective materials .
- Nanotechnology : The compound's properties are being investigated for use in nanomaterials that could improve the performance of electronic devices and sensors .
Agricultural Chemistry
In agricultural chemistry, this compound is being studied for its role in developing more effective agrochemicals:
- Pesticides and Herbicides : Research has indicated that derivatives of this naphthyridine can enhance the efficacy of pesticides while reducing environmental impact. This is particularly important in the context of sustainable agriculture practices .
- Plant Growth Regulators : Some studies suggest that these compounds may also act as growth regulators in plants, promoting healthier growth patterns .
Analytical Chemistry
This compound is employed in various analytical techniques:
- Detection and Quantification : It aids in the detection and quantification of other chemical substances in complex mixtures through chromatographic techniques. Its unique spectral properties enhance the sensitivity of these analytical methods .
- Standardization : The compound is used as a reference standard in method validation processes for various analytical procedures .
Case Study 1: Antimicrobial Efficacy
A study published by Todo et al. demonstrated that specific derivatives of this compound exhibited potent antimicrobial activity against multidrug-resistant strains of Streptococcus pneumoniae. These findings suggest potential clinical applications in treating infections caused by resistant bacteria .
Case Study 2: Neurological Applications
Research conducted at Vanderbilt University focused on synthesizing derivatives for use as negative allosteric modulators targeting metabotropic glutamate receptor 2. The resulting compounds showed promising results in preclinical models for neurological conditions such as schizophrenia and depression .
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Findings and Data
Reactivity Under Basic Conditions
- Chloro-substituted naphthyridines (e.g., 4-chloro-1,7-naphthyridine) undergo hydrolysis to dihydro-oxo compounds under aqueous base, whereas 3-chloro derivatives remain unaffected . This suggests that 3-methoxy analogs may resist nucleophilic attack at the 3-position, enhancing stability.
Biological Activity
3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS No. 1256802-42-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that naphthyridine derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These activities are attributed to their ability to interact with various biological targets and pathways.
Antimicrobial Activity
Several studies have documented the antimicrobial properties of naphthyridine derivatives. For instance:
- In vitro Studies : this compound has shown significant antibacterial activity against various strains of bacteria. It has been compared to conventional antibiotics such as ciprofloxacin and exhibited comparable or superior efficacy against multidrug-resistant strains .
- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of bacterial enzymes and disruption of cellular processes essential for bacterial survival .
Anticancer Properties
The anticancer potential of naphthyridine derivatives has also been explored extensively:
- Cell Line Studies : Research has demonstrated that this compound induces apoptosis in cancer cell lines. The compound activates specific signaling pathways that lead to cell death .
- Case Studies : In animal models bearing tumors, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways. For example, it inhibits enzymes that are crucial for bacterial cell wall synthesis and cancer cell proliferation .
- Signal Transduction Modulation : It modulates various signaling pathways that regulate cell growth and apoptosis . This modulation can lead to enhanced therapeutic effects in cancer treatment.
- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties which may contribute to its protective effects against oxidative stress in cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine, and how do they compare in yield and scalability?
- Methodology : Improved synthesis often involves multi-step sequences starting from pyridine derivatives. For example, a five-step protocol using 3-cyano-pyridine intermediates with potassium t-butoxide in dimethylformamide achieves higher yields (34–78%) compared to older methods. Key steps include cyclocondensation, debenzylation, and acid-catalyzed ring closure .
- Optimization : Scalability is enhanced via catalytic hydrogenation (Pd/C, H₂ at 3 atm) for debenzylation, reducing side reactions. HPLC purity analysis (>95%) and X-ray crystallography confirm structural fidelity .
Q. How can spectroscopic data (NMR, IR) resolve ambiguities in characterizing substituted tetrahydro-1,7-naphthyridines?
- Data Analysis : Discrepancies in NMR signals (e.g., methoxy group splitting) arise from conformational flexibility in the tetrahydro ring. IR carbonyl stretches (1650–1700 cm⁻¹) differentiate ester vs. carboxamide substituents. Cross-validation with high-resolution mass spectrometry (HRMS) ensures accurate assignment of molecular ions .
Q. What are the key challenges in achieving regioselective functionalization of the naphthyridine core?
- Regioselectivity : Electron-deficient C3/C5 positions favor electrophilic substitution. For example, BF₃-mediated allylation of 6-methoxy derivatives selectively targets the C8 position (50% yield), while FeCl₃ promotes cyclocondensation at C2/C4 in phenylacetylene reactions .
Advanced Research Questions
Q. How do steric and electronic effects influence the pharmacological activity of 3-methoxy-tetrahydro-1,7-naphthyridine derivatives?
- Structure-Activity Relationship (SAR) : The methoxy group at C3 enhances blood-brain barrier penetration, critical for CNS-targeting agents (e.g., mGlu2 PET ligands). Substituents at C5/C8 modulate affinity; bulky groups (e.g., benzyl) reduce off-target binding. Computational docking (AutoDock Vina) and in vitro GIRK assays validate selectivity .
Q. What strategies address contradictory data in cyclization reactions during naphthyridine synthesis?
- Contradiction Resolution : Discrepancies in cyclization yields (e.g., 45% vs. 78%) arise from solvent polarity and catalyst loading. For instance, dioxane improves ring closure efficiency over methanol due to better solubility of intermediates. Kinetic studies (TLC monitoring) and transition-state DFT calculations guide optimal conditions .
Q. How can tetrahydro-1,7-naphthyridines be tailored for materials science applications, such as optoelectronic devices?
- Material Design : The planar π-system of 1,7-naphthyridine derivatives enables tunable bandgap properties. Substituents like trifluoromethyl (at C2) or carboxylic acid (at C3) enhance electron-withdrawing capacity, as shown in UV-Vis (λmax 320–400 nm) and cyclic voltammetry (HOMO/LUMO −5.3/−2.1 eV) .
Q. What methodologies confirm the in vivo stability and metabolic pathways of radiolabeled naphthyridine probes?
- Pharmacokinetic Profiling : Carbon-11-labeled analogs (e.g., [¹¹C]MG2-1904) undergo autoradiography in rat brain sections to assess mGlu2 binding specificity. Radiometabolite analysis via HPLC-MS identifies stable brain uptake (>90% parent compound at 60 min), while whole-body biodistribution studies quantify hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
